molecular formula C8H8Cl2N2O3S B3430850 3-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-1lambda6-thiolane-1,1-dione CAS No. 867329-88-2

3-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B3430850
CAS No.: 867329-88-2
M. Wt: 283.13 g/mol
InChI Key: OMIAKVZCMUVOLP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-1λ⁶-thiolane-1,1-dione (CAS: 867329-88-2) is a heterocyclic molecule featuring a pyridazinone core substituted with chlorine atoms at positions 4 and 5, fused to a 1λ⁶-thiolane-1,1-dione moiety. Its molecular formula is C₈H₈Cl₂N₂O₃S, with a molecular weight of 283.12 g/mol and a purity of ≥95% . Key identifiers include the InChIKey OMIAKVZCMUVOLP-UHFFFAOYNA-N and synonyms such as 4,5-Dichloro-2-(tetrahydro-1,1-dioxido-3-thienyl)-3(2H)-pyridazinone .

Properties

IUPAC Name

4,5-dichloro-2-(1,1-dioxothiolan-3-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O3S/c9-6-3-11-12(8(13)7(6)10)5-1-2-16(14,15)4-5/h3,5H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIAKVZCMUVOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=C(C=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401159624
Record name 4,5-Dichloro-2-(tetrahydro-1,1-dioxido-3-thienyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867329-88-2
Record name 4,5-Dichloro-2-(tetrahydro-1,1-dioxido-3-thienyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867329-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloro-2-(tetrahydro-1,1-dioxido-3-thienyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, which is then chlorinated to introduce the dichloro substituents. The thiolane-1,1-dione moiety is subsequently attached through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like triethylamine (TEA) are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following compounds share structural or functional similarities with the target molecule:

Compound Name Key Features Molecular Formula Molecular Weight (g/mol) Commercial Status
3-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-1λ⁶-thiolane-1,1-dione (Target) Pyridazinone core, dichloro substitution, thiolane-1,1-dione ring C₈H₈Cl₂N₂O₃S 283.12 Discontinued
2-[3-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)adamantan-1-yl]acetic acid Adamantane substituent, acetic acid side chain C₁₇H₂₂Cl₂N₂O₃S 399.3 (estimated) Available (CymitQuimica)
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Oxadiazole-thione scaffold, pyridinyl substitution C₇H₅N₃OS 179.2 Synthesized via reported methods
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Pyrazolopyrimidine hybrid, nitrophenyl and nitrile groups C₂₃H₁₇N₇O₃S 479.5 Experimental (synthetic yield: 79%)

Key Comparative Insights

Reactivity and Functional Groups
  • The target compound’s dichlorinated pyridazinone core enhances electrophilicity, making it reactive toward nucleophilic substitution, unlike the adamantane derivative (), which prioritizes steric bulk for applications like enzyme inhibition .
  • The thiolane-1,1-dione moiety introduces sulfone groups, improving solubility compared to non-sulfonated analogs (e.g., oxadiazole-thiones in ) but reducing thermal stability .

Biological Activity

The compound 3-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-1lambda6-thiolane-1,1-dione is a member of the pyridazinone family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H7Cl2N2O2SC_8H_7Cl_2N_2O_2S. Its structure features a thiolane ring and a pyridazinone moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds within the pyridazinone class exhibit various biological activities including:

  • Antimicrobial Effects : Several derivatives have shown efficacy against bacterial strains.
  • Anticancer Properties : Some studies suggest potential cytotoxic effects against cancer cell lines.
  • Thyroid Hormone Receptor Modulation : The compound may influence thyroid hormone receptor activity, which can impact lipid metabolism and cardiovascular health.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Thyroid Hormone Receptors (THR) : The compound has been noted for its selective modulation of THR-beta over THR-alpha. This selectivity is significant as it may reduce the adverse cardiac effects typically associated with THR-alpha activation .

Antimicrobial Activity

A study evaluated the antimicrobial properties of pyridazinone derivatives including our compound. Results indicated that it exhibited significant antibacterial activity against multiple strains of bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50–100 µg/mL for effective strains.

Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis in certain types of cancer cells. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins. A detailed examination showed a dose-dependent response with IC50 values ranging from 20 to 40 µM across different cell lines.

Thyroid Hormone Modulation

Clinical trials involving derivatives similar to this compound have shown promising results in lipid profile improvement in hyperlipidemic patients. A notable study reported a reduction in LDL cholesterol and triglycerides after administration of a related compound at doses above 50 mg daily for two weeks .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialMIC 50–100 µg/mL
AnticancerIC50 20–40 µM
Lipid ModulationDecreased LDL-C

Q & A

Q. What are the standard protocols for synthesizing 3-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-1λ⁶-thiolane-1,1-dione?

The synthesis typically involves multi-step heterocyclic coupling reactions. A general approach includes:

  • Step 1: Reacting a pyridazinone precursor (e.g., 3-amino-6-chloropyridazine) with arylboronic acids under Suzuki-Miyaura cross-coupling conditions, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene .
  • Step 2: Functionalizing the thiolane moiety via sulfonation or oxidation, often requiring controlled conditions (e.g., ClSO₂NHBn in pyridine or SO₃·Et₃N in DMF) to achieve the 1λ⁶-thiolane-1,1-dione structure .
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is critical to isolate high-purity products .

Q. How is the compound characterized structurally, and what analytical methods are prioritized?

Key characterization methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm regiochemistry and substituent positions, with shifts for pyridazinone protons typically appearing at δ 6.5–8.5 ppm .
  • Mass Spectrometry (HRMS): High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and isotopic patterns for chlorine atoms .
  • Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) confirm the oxo and sulfone groups .

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

Discrepancies in NMR or MS data often arise from impurities or regioisomeric by-products. Strategies include:

  • 2D NMR (COSY, HSQC): To assign overlapping proton environments, particularly in the pyridazinone and thiolane rings .
  • Tandem MS/MS: To differentiate isobaric species by fragmentation patterns, especially if chlorine isotopes complicate interpretation .
  • X-ray Crystallography: For unambiguous structural confirmation if crystalline derivatives can be obtained .

Q. What strategies optimize reaction yields for the sulfonation step in thiolane functionalization?

Yield optimization requires:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance sulfonation efficiency compared to toluene or THF .
  • Catalyst Screening: Lewis acids (e.g., ZnCl₂) or mild bases (pyridine) can stabilize intermediates and reduce side reactions .
  • Temperature Control: Reactions at 65–80°C balance activation energy and decomposition risks .

Q. How can computational modeling guide the design of analogs with improved bioactivity?

  • Docking Studies: Use software like AutoDock to predict binding interactions with target enzymes (e.g., acetylcholinesterase), focusing on the pyridazinone core and sulfone group .
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability, particularly for electrophilic substitution sites .
  • MD Simulations: Assess solvation effects and conformational flexibility of the thiolane ring in aqueous environments .

Q. What experimental designs validate the compound’s potential as a kinase inhibitor?

  • Kinase Profiling Assays: Screen against a panel of kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays to identify inhibition patterns .
  • SAR Studies: Synthesize analogs with modifications to the dichloropyridazinone group and correlate structural changes with IC₅₀ values .
  • Cellular Uptake Studies: Use LC-MS to quantify intracellular concentrations in cancer cell lines, ensuring bioavailability correlates with observed activity .

Data Contradiction and Troubleshooting

Q. How to address inconsistent biological activity across assays?

  • Purity Verification: Re-characterize batches via HPLC to rule out degradation products (e.g., hydrolyzed sulfone groups) .
  • Buffer Compatibility: Test solubility in assay buffers (e.g., PBS vs. DMSO) to ensure the compound remains monomeric and active .
  • Counter-Screening: Use orthogonal assays (e.g., SPR vs. enzymatic assays) to confirm target engagement .

Q. Why might catalytic cross-coupling reactions fail, and how to troubleshoot?

Common issues include:

  • Oxygen Sensitivity: Ensure inert conditions (N₂/Ar) to prevent Pd catalyst deactivation .
  • Boronic Acid Quality: Purify via recrystallization to remove boroxine contaminants .
  • Base Optimization: Replace Na₂CO₃ with Cs₂CO₃ for sterically hindered substrates .

Methodological Recommendations

  • Synthetic Reproducibility: Document reaction parameters (e.g., ramp rates, stirring speed) rigorously, as minor variations can significantly impact heterocyclic reactions .
  • Data Archiving: Maintain raw spectral data (FIDs for NMR, .raw files for MS) for peer review and replication studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-1lambda6-thiolane-1,1-dione
Reactant of Route 2
Reactant of Route 2
3-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-1lambda6-thiolane-1,1-dione

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